![molecular formula C11H11F3N2O B2532314 N-[2,2,2-Trifluoro-1-(1-methylpyrrol-3-yl)ethyl]but-2-ynamide CAS No. 2411305-38-7](/img/structure/B2532314.png)
N-[2,2,2-Trifluoro-1-(1-methylpyrrol-3-yl)ethyl]but-2-ynamide
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Overview
Description
N-[2,2,2-Trifluoro-1-(1-methylpyrrol-3-yl)ethyl]but-2-ynamide, also known as TFEYB, is a chemical compound that has been widely studied for its potential applications in scientific research. TFEYB is a derivative of the compound 2-butyne-1,4-diol and has been shown to have a range of biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of N-[2,2,2-Trifluoro-1-(1-methylpyrrol-3-yl)ethyl]but-2-ynamide is not fully understood, but it is thought to involve the modulation of ion channel activity. Specifically, N-[2,2,2-Trifluoro-1-(1-methylpyrrol-3-yl)ethyl]but-2-ynamide has been shown to enhance the activity of certain potassium channels in the brain, which could have implications for the treatment of epilepsy and other neurological disorders.
Biochemical and Physiological Effects:
In addition to its effects on ion channel activity, N-[2,2,2-Trifluoro-1-(1-methylpyrrol-3-yl)ethyl]but-2-ynamide has also been shown to have a range of other biochemical and physiological effects. For example, N-[2,2,2-Trifluoro-1-(1-methylpyrrol-3-yl)ethyl]but-2-ynamide has been shown to modulate the activity of certain enzymes involved in the metabolism of neurotransmitters, which could have implications for the treatment of depression and other mood disorders.
Advantages And Limitations For Lab Experiments
One of the main advantages of N-[2,2,2-Trifluoro-1-(1-methylpyrrol-3-yl)ethyl]but-2-ynamide for use in lab experiments is its relatively low toxicity and high solubility in aqueous solutions. However, one limitation of N-[2,2,2-Trifluoro-1-(1-methylpyrrol-3-yl)ethyl]but-2-ynamide is its relatively short half-life, which can make it difficult to study its effects over extended periods of time.
Future Directions
There are a number of potential future directions for research on N-[2,2,2-Trifluoro-1-(1-methylpyrrol-3-yl)ethyl]but-2-ynamide. For example, further studies could be conducted to better understand its mechanism of action and its potential applications in the treatment of neurological and psychiatric disorders. Additionally, research could be conducted to develop more stable derivatives of N-[2,2,2-Trifluoro-1-(1-methylpyrrol-3-yl)ethyl]but-2-ynamide that could be used in longer-term experiments.
Synthesis Methods
The synthesis of N-[2,2,2-Trifluoro-1-(1-methylpyrrol-3-yl)ethyl]but-2-ynamide involves a multi-step process that begins with the reaction of 2-butyne-1,4-diol with trifluoroacetic anhydride to form the corresponding trifluoroacetate. This intermediate is then reacted with 1-methylpyrrole-3-carboxaldehyde to form the final product, N-[2,2,2-Trifluoro-1-(1-methylpyrrol-3-yl)ethyl]but-2-ynamide.
Scientific Research Applications
N-[2,2,2-Trifluoro-1-(1-methylpyrrol-3-yl)ethyl]but-2-ynamide has been studied for its potential applications in a range of scientific fields, including neuroscience, pharmacology, and biochemistry. In particular, N-[2,2,2-Trifluoro-1-(1-methylpyrrol-3-yl)ethyl]but-2-ynamide has been shown to have an effect on the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders.
properties
IUPAC Name |
N-[2,2,2-trifluoro-1-(1-methylpyrrol-3-yl)ethyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O/c1-3-4-9(17)15-10(11(12,13)14)8-5-6-16(2)7-8/h5-7,10H,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLLQHZWFCQTLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C1=CN(C=C1)C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2,2,2-Trifluoro-1-(1-methylpyrrol-3-yl)ethyl]but-2-ynamide |
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